molecular formula C15H19NO2 B2876664 2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287262-21-7

2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2876664
CAS RN: 2287262-21-7
M. Wt: 245.322
InChI Key: JNGJYDANFOEGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the metabotropic glutamate receptor 2/3 (mGluR2/3) and has been shown to have neuroprotective and anxiolytic effects.

Mechanism of Action

2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid is a selective antagonist of the mGluR2/3 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The mGluR2/3 receptor is involved in the regulation of glutamate release and has been implicated in several neurological and psychiatric disorders. 2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid binds to the mGluR2/3 receptor and inhibits its activity, leading to a decrease in glutamate release and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce glutamate release and increase the levels of the inhibitory neurotransmitter GABA in the brain. Additionally, 2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to have anti-inflammatory effects and to reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid has several advantages for use in lab experiments. It is a highly selective antagonist of the mGluR2/3 receptor, which allows for the specific targeting of this receptor in experiments. Additionally, 2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid has been extensively studied and has a well-established mechanism of action. However, there are also limitations to the use of 2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid in lab experiments. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, 2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to have poor solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid. One potential direction is the development of more efficient synthesis methods for 2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid, which could reduce the cost and time required for its production. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid and its potential therapeutic applications in neurological and psychiatric disorders. Finally, the use of 2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid in combination with other drugs or therapies should be explored to determine if it can enhance their efficacy.

Synthesis Methods

2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid is a complex molecule that requires a multi-step synthesis process. The synthesis of 2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid involves the coupling of two chiral building blocks, followed by a series of protecting group manipulations and functional group transformations. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Alzheimer's disease. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, 2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to have anxiolytic effects in animal models of anxiety and has been proposed as a potential treatment for anxiety disorders in humans.

properties

IUPAC Name

2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-10-3-2-4-11(5-10)6-14-7-15(8-14,9-14)12(16)13(17)18/h2-5,12H,6-9,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGJYDANFOEGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC23CC(C2)(C3)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid

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